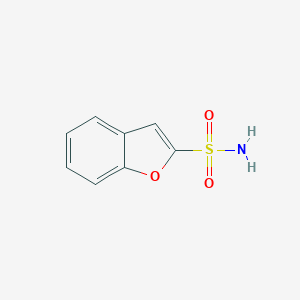

1-苯并呋喃-2-磺酰胺

描述

Synthesis Analysis

The synthesis of sulfonylated benzofurans, including 1-Benzofuran-2-sulfonamide, has been achieved through various innovative methods. A notable approach involves the Ag-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates, which offers a convenient route to benzofurans bearing dual functional groups with high chemo- and regioselectivities under mild conditions (Wu et al., 2017). Similarly, a metal-free visible-light-induced method facilitates the synthesis through oxidative cyclization of 1,6-enynes and arylsulfinic acids, showcasing the capability for efficient C–S, C-C, and C=O bond formation in a single operation (Wang et al., 2020).

Molecular Structure Analysis

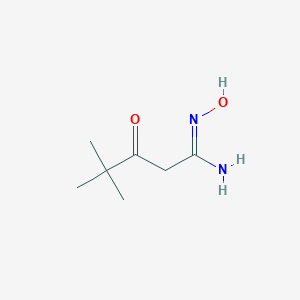

The molecular structure of 1-Benzofuran-2-sulfonamide derivatives has been extensively studied using X-ray diffraction, NBO, and HOMO-LUMO analysis. DFT studies have provided insight into the molecule's geometry, vibrational frequencies, and electronic properties, offering a comprehensive understanding of its stability and reactivity (Sarojini et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 1-Benzofuran-2-sulfonamide includes participation in various reactions, such as cyclofunctionalization processes to yield α-phenylsulfanylmethyl cyclic ethers, lactones, and sulfonamides. These reactions demonstrate the compound's utility in synthesizing complex molecules with potential biological activities (Crich et al., 2004).

Physical Properties Analysis

The physical properties of 1-Benzofuran-2-sulfonamide derivatives, such as melting points, solubility, and stability, have been characterized through thermal analysis, including TGA and DTA. These studies provide essential information for the compound's handling and application in various chemical processes (Sarojini et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilicity, and potential as a precursor for further chemical modifications, have been explored through reactions with diverse nucleophiles. Such studies underscore the versatility of 1-Benzofuran-2-sulfonamide as a building block for the synthesis of pharmacologically relevant molecules (Liu et al., 2009).

科学研究应用

催化和合成

1-苯并呋喃-2-磺酰胺在催化中起着关键作用,特别是在氧化C–H/C–H交叉偶联中。该过程用于创建邻位磺酰胺基双(杂)芳基,显示出广泛的底物范围和良好的官能团容忍性。这种方法在材料开发中具有潜在应用,包括双(杂)芳基磺胺和二苯并[ b,d ]噻吩5,5-二氧化物的合成(Ran, Yang, You, & You, 2018)。

抗菌应用

含有苯并呋喃和磺酰胺的化合物,如1-苯并呋喃-2-磺酰胺,显示出显著的抗菌活性。例如,基于磺酰胺的非炔基LpxC抑制剂对大肠杆菌和肺炎克雷伯菌等细菌菌株表现出令人印象深刻的活性,表明它们作为抗菌剂的潜力(Kawai et al., 2017)。

有机合成

在有机合成中,1-苯并呋喃-2-磺酰胺在磺酰化苯并呋喃的合成中发挥作用。涉及使用亚银催化的氧化环化方法,使用亚硫酸钠作为试剂已经开发出来,以生产具有双官能团的苯并呋喃(Wu et al., 2017)。另一种方法涉及金属自由可见光诱导的1,6-炔烃和芳基亚磺酸的氧化环化,允许在一个锅操作中顺序形成C–S、C-C和C = O键(Wang et al., 2020)。

酶抑制

1-苯并呋喃-2-磺酰胺衍生物也被用作酶抑制剂。它们已被探索用于其作为碳酸酐酶抑制剂的效力,对于眼压降低剂的开发具有重要意义(Graham et al., 1990)。

抗癌活性

有研究表明,苯并呋喃和N-芳基哌嗪混合物化合物,在抗癌活性中发挥作用,其中可能包括1-苯并呋喃-2-磺酰胺。这一类化合物中的某些化合物已显示出对各种人类肿瘤细胞系的潜力,表明它们在癌症治疗研究中的相关性(Mao et al., 2016)。

光氧化还原催化

1-苯并呋喃-2-磺酰胺参与光氧化还原催化,特别是在杂环烃的直接氧化C-H胺化中。这一过程对于在可见光光氧化还原催化下生成氮中心自由基至关重要,从而促进胺化反应(Tong et al., 2016)。

未来方向

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable focus on the discovery of new drugs in the fields of drug invention and development .

属性

IUPAC Name |

1-benzofuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBECZJTWMSIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

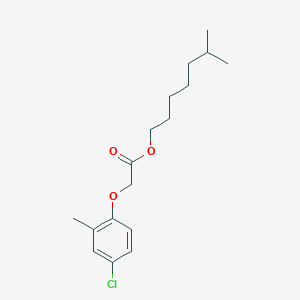

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444336 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-2-Sulfonamide | |

CAS RN |

124043-72-7 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)

![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)